molecular formula C6H10N2 B164855 1H-Pyrrol-1-amine, 2-ethyl- CAS No. 126356-14-7

1H-Pyrrol-1-amine, 2-ethyl-

Cat. No. B164855
M. Wt: 110.16 g/mol
InChI Key: UMGRWWUNWSVUQR-UHFFFAOYSA-N
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Description

“1H-Pyrrol-1-amine, 2-ethyl-” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are five-membered aromatic heterocyclic compounds with a nitrogen atom . The molecular formula of “1H-Pyrrol-1-amine, 2-ethyl-” is C7H11N .


Synthesis Analysis

The synthesis of pyrroles has been a topic of interest in recent research due to their remarkable biological activities, pharmaceutical applications, and their role as intermediates in the synthesis of many natural products . A variety of synthetic procedures have been developed, including the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrol-1-amine, 2-ethyl-” consists of a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom . The pyrrole ring is a key structural unit in many bioactive molecules and natural products .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For instance, a highly efficient one-pot construction of several polysubstituted pyrroles has been obtained via the environmentally benign multicomponent reaction of 1,2-diones, aryl amines, and aldehydes in the presence of 4-methylbenzenesulfonic acid monohydrate (TsOH·H2O) as an organocatalyst .

Safety And Hazards

Pyrroles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, and serious eye damage/eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The synthesis of pyrroles and their derivatives continues to be a hot topic of current research due to their remarkable biological activities and pharmaceutical applications . Future research may focus on developing more efficient and environmentally friendly synthetic procedures, as well as exploring the diverse biological activities of pyrrole derivatives .

properties

IUPAC Name

2-ethylpyrrol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-6-4-3-5-8(6)7/h3-5H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGRWWUNWSVUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrol-1-amine, 2-ethyl-

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